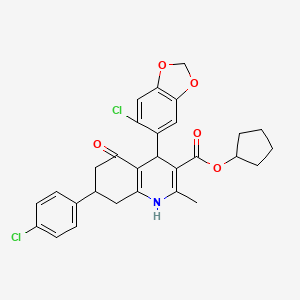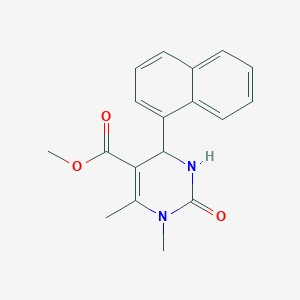![molecular formula C24H33NO4 B5110497 [1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5110497.png)
[1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol, also known as JDTic, is a selective kappa opioid receptor antagonist. JDTic has been found to be a promising drug candidate for the treatment of various diseases such as depression, anxiety, and addiction.
Mecanismo De Acción
[1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol acts as a selective kappa opioid receptor antagonist. Kappa opioid receptors are involved in the regulation of pain, stress, and addiction. [1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol blocks the activation of kappa opioid receptors by endogenous opioids such as dynorphin. This blockade leads to the reduction of drug-seeking behavior and the alleviation of depression and anxiety.
Biochemical and Physiological Effects:
[1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol has been found to have several biochemical and physiological effects. It reduces the release of dopamine in the nucleus accumbens, a brain region involved in reward and addiction. [1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol also increases the release of serotonin in the prefrontal cortex, a brain region involved in mood regulation. In addition, [1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol has been found to reduce the release of corticotropin-releasing factor, a hormone involved in the stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of [1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol is its selectivity for kappa opioid receptors. This selectivity allows for the study of the specific effects of kappa opioid receptor blockade. However, [1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol has a relatively low potency and affinity for kappa opioid receptors compared to other kappa opioid receptor antagonists. This low potency may limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for the study of [1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol. One direction is the investigation of its potential therapeutic effects in humans. Another direction is the development of more potent and selective kappa opioid receptor antagonists. In addition, the role of kappa opioid receptors in the regulation of pain, stress, and addiction is still not fully understood, and further research is needed to elucidate their mechanisms of action.
Métodos De Síntesis
The synthesis of [1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol involves several steps. The first step is the protection of the amine group of piperidine with a Boc group. The second step is the protection of the phenol group of 3-methoxybenzyl alcohol with a TBDMS group. The third step is the coupling of 2,4-dimethoxy-3-methylbenzyl bromide with the protected piperidine using a palladium catalyst. The fourth step is the removal of the Boc group using TFA. The final step is the removal of the TBDMS group using TBAF.
Aplicaciones Científicas De Investigación
[1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol has been extensively studied for its potential therapeutic effects. It has been found to be effective in reducing drug-seeking behavior in animal models of addiction. [1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol has also been found to have antidepressant and anxiolytic effects. In addition, [1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol has been shown to have analgesic effects in animal models of pain.
Propiedades
IUPAC Name |
[1-[(2,4-dimethoxy-3-methylphenyl)methyl]-3-[(3-methoxyphenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO4/c1-18-22(28-3)10-9-20(23(18)29-4)15-25-12-6-11-24(16-25,17-26)14-19-7-5-8-21(13-19)27-2/h5,7-10,13,26H,6,11-12,14-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAPLBYIYYRWTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CN2CCCC(C2)(CC3=CC(=CC=C3)OC)CO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,4-Dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)piperidin-3-yl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B5110415.png)


![3-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5110437.png)
![1-cycloheptyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5110439.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{methyl[(3-methyl-2-thienyl)methyl]amino}nicotinamide](/img/structure/B5110450.png)
![1-chloro-2-[3-(isopropylthio)propoxy]benzene](/img/structure/B5110459.png)
![4-methyl-N-[2-(methylthio)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B5110464.png)
![2-(2-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B5110474.png)
![3,3-dimethyl-11-(3-nitrophenyl)-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B5110479.png)
![N-methyl-4-[1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-[2-(2-pyridinyl)ethyl]-2-pyrimidinamine](/img/structure/B5110490.png)
![4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B5110504.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5110510.png)
